Cas no 7160-97-6 (2,3,4,5-Tetrahydro-1,5-benzoxazepine)

2,3,4,5-Tetrahydro-1,5-benzoxazepine is a heterocyclic compound featuring a fused benzene and oxazepine ring structure. This scaffold is of significant interest in medicinal chemistry due to its versatility as a building block for pharmacologically active molecules. The compound's rigid yet flexible framework allows for selective functionalization, enabling the development of targeted bioactive agents. Its oxazepine core contributes to enhanced metabolic stability and improved binding affinity in drug design applications. Researchers value this intermediate for its potential in synthesizing compounds with central nervous system (CNS) activity, as well as its utility in exploring novel therapeutic pathways. The compound is typically handled under controlled conditions due to its reactivity.
2,3,4,5-Tetrahydro-1,5-benzoxazepine structure
7160-97-6 structure
商品名:2,3,4,5-Tetrahydro-1,5-benzoxazepine
CAS番号:7160-97-6
MF:C9H11NO
メガワット:149.1897
MDL:MFCD09832134
CID:2668388
PubChem ID:577752

2,3,4,5-Tetrahydro-1,5-benzoxazepine 化学的及び物理的性質

名前と識別子

    • 2,3,4,5-tetrahydro-1,5-benzoxazepine
    • 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine
    • 1,3,4,5-Tetrahydro-5-oxa-benzo[b]azepine
    • 1,5-Benzoxazepine, 2,3,4,5-tetrahydro-
    • HYLJXJSMGIOVIK-UHFFFAOYSA-
    • AMY32583
    • 1334AJ
    • VT1384
    • SB38426
    • 2,3,4,5-Tetrahydro-1,5-benzoxazepine #
    • 93T069
    • 6,7,8,9-tetrahydro-5-oxa-9-aza-benzocycloheptene
    • Z1578014291
    • Z955121430
    • MFCD09832134
    • CS-0139288
    • InChI=1/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2
    • SCHEMBL346720
    • AS-54758
    • DTXSID00992153
    • EN300-60830
    • 7160-97-6
    • AKOS006239785
    • DTXCID20905063
    • 828-742-8
    • 2,3,4,5-Tetrahydro-1,5-benzoxazepine
    • MDL: MFCD09832134
    • インチ: 1S/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2
    • InChIKey: HYLJXJSMGIOVIK-UHFFFAOYSA-N
    • ほほえんだ: O1C2=C([H])C([H])=C([H])C([H])=C2N([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 149.084063974 g/mol
  • どういたいしつりょう: 149.084063974 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • ぶんしりょう: 149.19
  • トポロジー分子極性表面積: 21.3

2,3,4,5-Tetrahydro-1,5-benzoxazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D969160-100mg
2,3,4,5-Tetrahydro-1,5-benzoxazepine
7160-97-6 95%
100mg
$170 2024-07-28
abcr
AB449369-50mg
2,3,4,5-Tetrahydro-1,5-benzoxazepine, 95%; .
7160-97-6 95%
50mg
€248.50 2025-02-21
Enamine
EN300-60830-0.1g
2,3,4,5-tetrahydro-1,5-benzoxazepine
7160-97-6 95%
0.1g
$142.0 2023-02-13
abcr
AB449369-500 mg
2,3,4,5-Tetrahydro-1,5-benzoxazepine, 95%; .
7160-97-6 95%
500MG
€451.40 2022-06-02
Enamine
EN300-60830-1.0g
2,3,4,5-tetrahydro-1,5-benzoxazepine
7160-97-6 95%
1.0g
$408.0 2023-02-13
TRC
T223070-250mg
2,3,4,5-Tetrahydro-1,5-benzoxazepine
7160-97-6
250mg
$ 775.00 2022-06-03
abcr
AB449369-250 mg
2,3,4,5-Tetrahydro-1,5-benzoxazepine, 95%; .
7160-97-6 95%
250mg
€355.50 2023-06-15
eNovation Chemicals LLC
D969160-500mg
2,3,4,5-Tetrahydro-1,5-benzoxazepine
7160-97-6 95%
500mg
$285 2024-07-28
Enamine
EN300-60830-0.25g
2,3,4,5-tetrahydro-1,5-benzoxazepine
7160-97-6 95%
0.25g
$203.0 2023-02-13
eNovation Chemicals LLC
D969160-250mg
2,3,4,5-Tetrahydro-1,5-benzoxazepine
7160-97-6 95%
250mg
$215 2024-07-28

2,3,4,5-Tetrahydro-1,5-benzoxazepine 関連文献

2,3,4,5-Tetrahydro-1,5-benzoxazepineに関する追加情報

2,3,4,5-Tetrahydro-1,5-benzoxazepine (CAS No. 7160-97-6): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

2,3,4,5-Tetrahydro-1,5-benzoxazepine (CAS No. 7160-97-6) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzoxazepines, which are characterized by a seven-membered ring containing an oxygen atom and a nitrogen atom. The 2,3,4,5-tetrahydro substitution pattern imparts additional stability and reactivity to the molecule, making it an attractive candidate for various pharmaceutical research endeavors.

The molecular formula of 2,3,4,5-Tetrahydro-1,5-benzoxazepine is C9H11NO2, and its molecular weight is approximately 165.19 g/mol. The compound exhibits a melting point of around 80-82°C and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These physical properties make it suitable for a wide range of experimental conditions in both academic and industrial settings.

In recent years, significant progress has been made in understanding the biological activities of 2,3,4,5-Tetrahydro-1,5-benzoxazepine. One of the most notable areas of research has been its potential as a central nervous system (CNS) modulator. Studies have shown that this compound can interact with various neurotransmitter receptors, particularly those involved in the regulation of mood and cognitive function. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 2,3,4,5-Tetrahydro-1,5-benzoxazepine derivatives exhibited potent binding affinity for serotonin receptors (5-HT2A) and demonstrated antidepressant-like effects in animal models.

Beyond its role in CNS modulation, 2,3,4,5-Tetrahydro-1,5-benzoxazepine has also been explored for its potential anti-inflammatory properties. Inflammatory diseases such as arthritis and asthma are characterized by excessive production of pro-inflammatory cytokines. Research has indicated that certain derivatives of 2,3,4,5-Tetrahydro-1,5-benzoxazepine can inhibit the production of these cytokines by modulating key signaling pathways involved in inflammation. A study published in the European Journal of Medicinal Chemistry in 2020 demonstrated that a specific derivative of 2,3,4,5-Tetrahydro-1,5-benzoxazepine significantly reduced inflammation in a murine model of rheumatoid arthritis.

The structural flexibility of 2,3,4,5-Tetrahydro-1,5-benzoxazepine allows for the synthesis of a wide range of derivatives with varying biological activities. This makes it an ideal scaffold for drug discovery and development. For example, researchers have synthesized and evaluated numerous 2,3,4,5-Tetrahydro-1,5-benzoxazepine derivatives with enhanced potency and selectivity for specific therapeutic targets. A recent review article in Current Medicinal Chemistry highlighted several promising leads derived from this core structure that are currently undergoing preclinical evaluation for their potential use in treating neurological disorders.

In addition to its therapeutic applications, 2,3,4,5-Tetrahydro-1,5-benzoxazepine has also been studied for its use as a chemical probe to investigate biological processes at the molecular level. Chemical probes are essential tools in modern drug discovery and provide valuable insights into the mechanisms of action of potential drug candidates. A study published in ACS Chemical Biology in 2019 described the development of a fluorescently labeled derivative of 2,3,4,5-Tetrahydro-1,5-benzoxazepine that was used to visualize receptor-ligand interactions in living cells.

The synthesis of 2,3,4,5-Tetrahydro-1,5-benzoxazepine involves several well-established chemical reactions. One common approach is the condensation of o-hydroxybenzaldehyde with an appropriate amine followed by cyclization under acidic conditions. This method yields high purity products with good yields. Advances in synthetic chemistry have also led to the development of more efficient and environmentally friendly routes for the preparation of this compound and its derivatives.

In conclusion,2,3,4,5-Tetrahydro-1,5-benzoxazepine (CAS No. 7160-97-6) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new applications and mechanisms,the importance of this compound in both academic research and pharmaceutical industry is likely to grow.

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Amadis Chemical Company Limited
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